molecular formula C19H18O4P2 B12566762 {[2-(Diphenylphosphanyl)phenyl](hydroxy)methyl}phosphonic acid CAS No. 176112-33-7

{[2-(Diphenylphosphanyl)phenyl](hydroxy)methyl}phosphonic acid

Cat. No.: B12566762
CAS No.: 176112-33-7
M. Wt: 372.3 g/mol
InChI Key: VPBGEVOMOMNOOZ-UHFFFAOYSA-N
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Description

{2-(Diphenylphosphanyl)phenylmethyl}phosphonic acid is an organophosphorus compound characterized by the presence of both phosphanyl and phosphonic acid functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {2-(Diphenylphosphanyl)phenylmethyl}phosphonic acid typically involves the reaction of diphenylphosphine with a suitable precursor, such as a phenyl-substituted aldehyde or ketone, followed by oxidation to introduce the phosphonic acid group. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or bromine.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve scalable versions of the laboratory synthesis methods, with optimizations for yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

{2-(Diphenylphosphanyl)phenylmethyl}phosphonic acid can undergo various chemical reactions, including:

    Oxidation: The phosphanyl group can be oxidized to form phosphine oxides.

    Reduction: The phosphonic acid group can be reduced to phosphonates.

    Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, bromine, or other oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogens, nitrating agents, or sulfonating agents.

Major Products

    Oxidation: Phosphine oxides.

    Reduction: Phosphonates.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

{2-(Diphenylphosphanyl)phenylmethyl}phosphonic acid has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural properties.

    Industry: Utilized in the development of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of {2-(Diphenylphosphanyl)phenylmethyl}phosphonic acid involves its interaction with molecular targets through its phosphanyl and phosphonic acid groups. These interactions can modulate the activity of enzymes or other proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Phosphonic acids: Compounds with similar phosphonic acid functional groups.

    Phosphine oxides: Compounds with similar phosphanyl groups that have been oxidized.

    Aminophosphonic acids: Compounds with both amino and phosphonic acid groups.

Uniqueness

{2-(Diphenylphosphanyl)phenylmethyl}phosphonic acid is unique due to the combination of phosphanyl and phosphonic acid groups within the same molecule. This dual functionality allows it to participate in a wider range of chemical reactions and interactions compared to compounds with only one of these groups.

Properties

CAS No.

176112-33-7

Molecular Formula

C19H18O4P2

Molecular Weight

372.3 g/mol

IUPAC Name

[(2-diphenylphosphanylphenyl)-hydroxymethyl]phosphonic acid

InChI

InChI=1S/C19H18O4P2/c20-19(25(21,22)23)17-13-7-8-14-18(17)24(15-9-3-1-4-10-15)16-11-5-2-6-12-16/h1-14,19-20H,(H2,21,22,23)

InChI Key

VPBGEVOMOMNOOZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3C(O)P(=O)(O)O

Origin of Product

United States

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